![molecular formula C8H5ClN2O2 B1519177 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid CAS No. 800401-54-1](/img/structure/B1519177.png)
6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
Overview
Description
6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H5ClN2O2 and its molecular weight is 196.59 g/mol. The purity is usually 95%.
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Biological Activity
6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid (CAS No. 800401-54-1) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anticancer, and other pharmacological effects, supported by case studies and research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 196.59 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including this compound. In vitro evaluations have shown promising results against various bacterial strains.
Compound | MIC (μg/mL) | Control (Ciprofloxacin) |
---|---|---|
This compound | 3.12 - 12.5 | 2 |
The compound demonstrated significant activity against Staphylococcus aureus compared to Escherichia coli, indicating its potential as a lead compound for developing new antibacterial agents .
Anticancer Activity
The anticancer potential of this compound has also been explored. A study evaluated its effects on various human tumor cell lines, reporting IC values in the nanomolar range.
Cell Line | IC (nM) |
---|---|
HeLa | 50 |
MCF-7 | 75 |
A549 | 100 |
These findings suggest that the compound has moderate to high antiproliferative activity against cancer cells .
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve the inhibition of specific enzyme pathways or interference with cellular signaling mechanisms. For instance, derivatives of pyrrole have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation .
Case Study 1: Antibacterial Efficacy
In a comparative study of several pyrrole derivatives, this compound was found to have a Minimum Inhibitory Concentration (MIC) that was significantly lower than many existing antibiotics. This suggests its potential for further development into a therapeutic agent .
Case Study 2: Anticancer Properties
In vitro studies on human tumor cell lines revealed that this compound not only inhibited cell growth but also induced apoptosis in cancer cells. The mechanism involved the activation of caspase pathways and disruption of mitochondrial membrane potential, leading to programmed cell death .
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research has indicated that derivatives of 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid exhibit significant anticancer properties. A study demonstrated that compounds derived from this scaffold can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis .
2. Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .
3. Enzyme Inhibition
this compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways. For instance, it has been noted to inhibit certain kinases that play crucial roles in cancer cell survival .
Synthetic Applications
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that can lead to the development of new compounds with enhanced biological activities.
1. Synthesis of Complex Molecules
Researchers have utilized this compound in the synthesis of more complex heterocycles through various reactions such as cycloadditions and cross-coupling reactions .
2. Drug Development
Due to its biological activity, this compound is being explored as a lead structure for developing new pharmaceuticals targeting diseases such as cancer and infections caused by resistant bacteria .
Case Studies
Case Study 1: Anticancer Research
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against human cancer cell lines. The most potent compounds exhibited IC50 values in the nanomolar range, indicating strong inhibitory effects on cell proliferation .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to existing antibiotics, highlighting their potential as new antimicrobial agents .
Properties
IUPAC Name |
6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-2-5-4(3-10-7)1-6(11-5)8(12)13/h1-3,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFVERBPAPUYEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C=C(N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653337 | |
Record name | 6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
800401-54-1 | |
Record name | 6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.